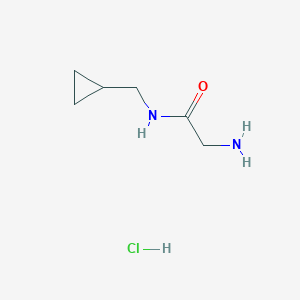

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane

Descripción general

Descripción

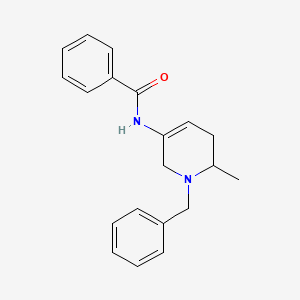

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane, commonly referred to as AMPO, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, and water-soluble derivative of pyrrolidine, a five-membered heterocyclic organic compound. AMPO has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane: is a compound that has garnered attention in medicinal chemistry due to its pyrrolidine ring. This five-membered ring structure is a common feature in many biologically active compounds, and its presence in a molecule can significantly affect the molecule’s pharmacokinetic and pharmacodynamic properties . The pyrrolidine ring can contribute to the stereochemistry of the molecule, offering a rich area for drug design and synthesis.

Drug Discovery

In drug discovery, the pyrrolidine scaffold is utilized to create novel compounds with potential therapeutic effects. The saturated nature of the pyrrolidine ring allows for increased three-dimensional coverage and the exploration of pharmacophore space, which is crucial for the development of new drugs .

Agriculture

While specific applications of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane in agriculture are not well-documented, the structural features of oxetane and pyrrolidine rings suggest potential uses in the synthesis of agrochemicals. These could include the development of new pesticides or plant growth regulators that utilize the unique reactivity of the oxetane ring .

Material Science

The compound’s potential in material science lies in its ability to form polymers or co-polymers, which could be used to create new materials with desirable properties such as increased durability or chemical resistance. The oxetane ring, in particular, is known for its reactivity, which could be exploited in polymer synthesis .

Environmental Science

In environmental science, 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane could be studied for its degradation products and their environmental impact. Understanding how this compound and its derivatives interact with environmental factors is crucial for assessing its safety and ecological footprint .

Biochemistry

The compound’s role in biochemistry could involve studying its interaction with biological macromolecules. Its potential to act as a building block for more complex structures makes it a candidate for biochemical research, particularly in understanding protein-ligand interactions and enzyme catalysis .

Pharmacology

Pharmacologically, the compound could be explored for its role in modulating biological pathways. Its structural features might allow it to bind to various receptors or enzymes, altering their activity, which could lead to new treatments for diseases .

Synthesis of Bioactive Molecules

Finally, 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane can be used in the synthesis of bioactive molecules. Its reactivity could be harnessed to create compounds with potential activity against various diseases, contributing to the expansion of the drug discovery pipeline .

Propiedades

IUPAC Name |

(3-pyrrolidin-1-yloxetan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYDNKGEQSVGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(COC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)

![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)

![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1377505.png)